molecular formula C27H20N4 B2355571 3-Phenyl-1-[(3-phenylimidazo[1,5-a]pyridin-1-yl)methyl]imidazo[1,5-a]pyridine CAS No. 442556-78-7

3-Phenyl-1-[(3-phenylimidazo[1,5-a]pyridin-1-yl)methyl]imidazo[1,5-a]pyridine

Cat. No.: B2355571
CAS No.: 442556-78-7
M. Wt: 400.485
InChI Key: CEZVZBKQMYEUMS-UHFFFAOYSA-N
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Description

3-Phenyl-1-[(3-phenylimidazo[1,5-a]pyridin-1-yl)methyl]imidazo[1,5-a]pyridine is a complex heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry . The structure of this compound features two fused imidazo[1,5-a]pyridine rings, each substituted with a phenyl group, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method for synthesizing 3-Phenyl-1-[(3-phenylimidazo[1,5-a]pyridin-1-yl)methyl]imidazo[1,5-a]pyridine involves a one-pot reaction starting from 2-aminomethylpyridines, benzaldehydes, and sodium benzenesulfinates. This method constructs C-N and C-S bonds simultaneously under mild reaction conditions . The reaction typically uses iodine as a catalyst and proceeds with high atom utilization and a wide range of substrates .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the one-pot synthesis method mentioned above could be adapted for large-scale production due to its efficiency and the availability of starting materials .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1-[(3-phenylimidazo[1,5-a]pyridin-1-yl)methyl]imidazo[1,5-a]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as halides or amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated products.

Scientific Research Applications

3-Phenyl-1-[(3-phenylimidazo[1,5-a]pyridin-1-yl)methyl]imidazo[1,5-a]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Phenyl-1-[(3-phenylimidazo[1,5-a]pyridin-1-yl)methyl]imidazo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes such as inflammation or cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context.

Properties

IUPAC Name

3-phenyl-1-[(3-phenylimidazo[1,5-a]pyridin-1-yl)methyl]imidazo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20N4/c1-3-11-20(12-4-1)26-28-22(24-15-7-9-17-30(24)26)19-23-25-16-8-10-18-31(25)27(29-23)21-13-5-2-6-14-21/h1-18H,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEZVZBKQMYEUMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C3N2C=CC=C3)CC4=C5C=CC=CN5C(=N4)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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